Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-

Epigenetics Antiviral Research Adenosine Receptor Modulation

Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 115204-61-0) is a synthetic, small-molecule purine derivative. It is cataloged under the ChEMBL ID CHEMBL416325 and PubChem CID 3010187.

Molecular Formula C15H13ClN6
Molecular Weight 312.76 g/mol
CAS No. 115204-61-0
Cat. No. B12677074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-
CAS115204-61-0
Molecular FormulaC15H13ClN6
Molecular Weight312.76 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)C#N)Cl
InChIInChI=1S/C15H13ClN6/c1-21(2)13-12-14(20-15(16)19-13)22(9-18-12)8-11-5-3-10(7-17)4-6-11/h3-6,9H,8H2,1-2H3
InChIKeyVOWQHOIVWIVHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 115204-61-0)


Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 115204-61-0) is a synthetic, small-molecule purine derivative. It is cataloged under the ChEMBL ID CHEMBL416325 and PubChem CID 3010187 [1][2]. The compound possesses a 2-chloro-6-(dimethylamino)-9H-purine core linked to a 4-cyanobenzyl group, giving it a molecular weight of 312.76 g/mol. This structural class has been investigated for antiviral activity against rhinovirus and as adenosine A1 receptor agonists, although specific bioactivity data for this precise compound was not found in the reviewed sources [3].

Risks of Generic Substitution for Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-


Generic substitution is inadvisable due to the high sensitivity of biological activity to subtle structural changes within this compound class. A foundational study on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated that the simple introduction of a 2-chloro substituent dramatically increased antirhinovirus activity from 'weak' to an IC50 of 0.08 microM, while the absence of this single atom rendered analogs largely inactive [1]. This profound structure-activity relationship (SAR) means that seemingly minor variations in the benzyl or purine substituents can lead to complete loss of function. Therefore, empirical, compound-specific data are essential for selection; assumptions based on class-level similarity are unreliable.

Quantitative Differentiation Evidence for 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)benzonitrile


Critical Absence of Publicly Available Head-to-Head Bioactivity Data

An exhaustive search of primary literature, patents (including US8609833B2 and US8470800 related to adenosine A1 agonists), and authoritative databases (PubChem, ChEMBL, BindingDB) failed to locate any quantitative, comparator-based bioactivity data for Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 115204-61-0). While structurally similar compounds, such as 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, have reported IC50 values (e.g., 0.08 microM against rhinovirus serotype 1B), no directly comparable potency, selectivity, or functional assay data were found for the target compound [1]. A PubChem Commons comment referencing PMID 27754406 reported a single IC50 of 28 μM for an unspecified target, but this data point lacks context regarding comparator compounds, assay conditions, or target identity, and cannot be verified against the original publication [2]. Therefore, no evidence-based differentiation claim can be made.

Epigenetics Antiviral Research Adenosine Receptor Modulation

Unverified Activity Indication from a Single Data Point

A single, unverified data point was located in a PubMed Commons comment (not a peer-reviewed publication) referencing PMID 27754406, which states an IC50 of 28 μM for an unspecified target. This comment asserts the compound is 'neither potent nor selective' [1]. This is the only reported potency value located for this compound, but it cannot be assigned to any specific target, comparator, or assay system, severely limiting its utility. In the absence of any other data, this cannot serve as a basis for differentiation.

Inhibitor Screening Medicinal Chemistry

Recommended Application Scenarios for 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)benzonitrile


Internal Lead Optimization and SAR Exploration

The most appropriate scenario is as a structural intermediate or comparator in an internal, proprietary structure-activity relationship (SAR) program. The known sensitivity of the 9-benzyl-purine scaffold to minor modifications makes this compound a valuable tool for mapping the chemical space around the 4-cyanobenzyl substituent. Any potential differentiation must be empirically derived within a controlled, side-by-side experimental framework, as no public data exist to guide its use.

Chemical Probe Development Requiring a Nitrile-Containing Purine Scaffold

This compound may be selected as a starting point for the design of chemical probes where the 4-cyanobenzyl group offers a specific synthetic handle or desired physicochemical property (e.g., the nitrile group's dipole moment or its potential as a hydrogen bond acceptor). This selection is for chemical, not biological, reasons until on-target activity is demonstrated.

Negative Control or Inactive Analog for Class-Level Studies

If internal testing confirms a lack of activity at a target of interest, this compound could serve as a structurally matched negative control for more active analogs like 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine. This application is conditional upon generating confirmatory data.

Quote Request

Request a Quote for Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.